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molecular formula C14H14O2 B057181 4,4'-(ETHANE-1,1-DIYL)DIPHENOL CAS No. 2081-08-5

4,4'-(ETHANE-1,1-DIYL)DIPHENOL

Cat. No. B057181
M. Wt: 214.26 g/mol
InChI Key: HCNHNBLSNVSJTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08519082B2

Procedure details

A methylene chloride solution of a bisphenol B oligomer having a chloroformate group at its molecular terminal was obtained in the same manner as that in Manufacturing Example 1 except that the bisphenol E was replaced by 65.8 g (0.272 mol) of 2,2-bis(4-hydroxyphenyl)butane (BisB), the amount of triethylamine was changed to 53.8 g (0.533 mol), and the methylene chloride solution of phosgene was replaced by a solution in which 52.7 g (0.533 mol) of phosgene was dissolved in 225 mL of methylene chloride in Manufacturing Example 1. The obtained solution had a chloroformate concentration of 0.99 mol/L, a solid concentration of 0.21 kg/L and an average number of repeating units (n′) of 1.21. A content of an amide compound in the obtained BisB oligomer was found to be 90 mass ppm. A mass of nitrogen derived from triethylamine was 0.3 mass ppm. This obtained ingredient will be referred to as “BisB-CF” hereinafter.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[CH2:2][C:3]([C:12]1[CH:17]=[CH:16][C:15]([OH:18])=[CH:14][CH:13]=1)([C:5]1[CH:10]=[CH:9][C:8]([OH:11])=[CH:7][CH:6]=1)C>C(Cl)Cl>[CH3:2][CH:3]([C:5]1[CH:10]=[CH:9][C:8]([OH:11])=[CH:7][CH:6]=1)[C:12]1[CH:13]=[CH:14][C:15]([OH:18])=[CH:16][CH:17]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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